This compound is synthesized primarily for research purposes, particularly in the fields of medicinal chemistry and pharmacology. Its structure indicates it may exhibit properties relevant to drug discovery and development, particularly due to the presence of the imidazole group, which is commonly associated with biological activity.
The synthesis of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol typically involves a multi-step process that includes the formation of the imidazole-containing intermediate followed by its reaction with an appropriate phenolic compound.
The molecular structure of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol features a central ethanolic group flanked by a phenyl ring and an imidazole group.
Single-crystal X-ray diffraction studies reveal details about the arrangement of atoms within the crystal lattice, confirming its E or trans configuration concerning the C=N bond .
The reactivity profile of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol includes potential electrophilic aromatic substitution reactions due to its aromatic system and nucleophilic characteristics from the hydroxyl group.
The mechanism of action for compounds like 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol often involves interaction with biological targets such as enzymes or receptors.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) provide insight into the molecular environment:
Due to its unique structure, 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol has potential applications in various scientific fields:
It may serve as a lead compound in drug discovery efforts targeting diseases where imidazole derivatives have shown efficacy, such as antifungal or anticancer agents.
The compound can be utilized in biochemical studies exploring enzyme inhibition mechanisms or receptor binding assays due to its structural features that mimic biologically relevant molecules.
The construction of the imidazole-ether linkage in 2-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}ethan-1-ol represents a critical synthetic challenge. Williamson ether synthesis remains the most reliable method, where 4-(2-hydroxyethyl)phenol serves as the alkoxide precursor and 1-(2-chloroethyl)-1H-imidazole as the alkylating agent. Optimization studies reveal that anhydrous DMF at 80°C with potassium carbonate as base achieves 85% yield within 6 hours, minimizing O- vs. N-alkylation byproducts [1] [6].
Phase-transfer catalysis (PTC) offers significant improvements: Tetrabutylammonium bromide (10 mol%) in a biphasic toluene/NaOH(aq) system enhances reaction efficiency (92% yield, 4 hours) by facilitating anion transfer. This method eliminates the need for anhydrous conditions and enables easy product isolation through phase separation [1].
Alternative approaches include copper-catalyzed C-O coupling between 4-(2-hydroxyethyl)phenol and 1-vinylimidazole, though yields remain moderate (≤65%) due to competing side reactions. Recent electrochemical methods show promise for "greener" synthesis but require further optimization for scalability [6].
Table 1: Comparison of Imidazole-Ether Bond Formation Methods
Method | Conditions | Yield (%) | Reaction Time (h) | Key Advantage |
---|---|---|---|---|
Williamson Ether | K₂CO₃, DMF, 80°C | 85 | 6 | High reliability |
PTC (TBA-Br) | NaOH(aq)/toluene, RT | 92 | 4 | Aqueous compatibility |
Cu-Catalyzed Coupling | CuI, phenanthroline, K₃PO₄, DMSO, 110°C | 65 | 12 | Vinylimidazole utilization |
Electrochemical | Undivided cell, graphite electrodes | 55* | 8 | Oxidant-free conditions |
*Preliminary result requiring optimization
Regioselective functionalization of the imidazole ring in the presence of the alkoxy chain requires precise catalyst design. Palladium-catalyzed C-H activation has emerged as the most effective strategy, leveraging the inherent directing-group ability of the imidazole nitrogen. Using Pd(OAc)₂ (5 mol%) with picolinic acid as ligand in toluene at 100°C, selective C-5 arylation occurs with aryl iodides, achieving >90% regioselectivity. This approach tolerates diverse electrophiles including bromopyridines and vinyl bromides [2] [5].
Zinc-mediated deprotonation using TMP₂Zn·2MgCl₂·2LiCl (Knochel-Hauser base) enables room-temperature functionalization. This bulky base favors ortho-magnesiation on the phenyl ring over competitive imidazole metalation (A:B selectivity = 96:4). Subsequent transmetalation to zinc and Negishi coupling with (hetero)aryl halides delivers biaryl derivatives with complete regiocontrol [3] [5].
Computational modeling predicts regioselectivity through palladacycle intermediate stability calculations. For C-H activation at position C-5 of imidazole, the activation barrier is 3.2 kcal/mol lower than at C-4, consistent with experimental observations [8].
Table 2: Regioselective Functionalization Approaches
Method | Catalyst/Base System | Position Modified | Selectivity (A:B) | Electrophile Compatibility |
---|---|---|---|---|
Pd-Catalyzed C-H Arylation | Pd(OAc)₂/picolinic acid | Imidazole C-5 | >90:10 | Aryl iodides, vinyl bromides |
Directed ortho-Magnesiation | TMPMgBu·LiCl | Phenyl ortho-position | 96:4 | (Hetero)aryl bromides, aldehydes |
Copper-Mediated Amination | CuI, N,N'-dimethylethylenediamine | Imidazole C-4 | 85:15 | Azoles, sulfoximines |
Microwave irradiation revolutionizes the synthesis of the aryl-ethanol core component. The Bratulescu protocol enables solvent-free condensation of 4-hydroxybenzaldehyde with nitroethane using ammonium acetate as nitrogen source under microwave irradiation (300W, 140°C, 10 min). This method achieves near-quantitative conversion to 4-(2-nitrovinyl)phenol, which undergoes controlled hydrogenation (Pd/C, H₂, MeOH) to afford 4-(2-hydroxyethyl)phenol in 95% overall yield [6].
For direct functionalization, microwave-enhanced O-alkylation reduces reaction times from hours to minutes. Optimized conditions: imidazole alkyl chloride (1.1 equiv), 4-(2-hydroxyethyl)phenol (1.0 equiv), K₂CO₃ (2.0 equiv), and catalytic KI in DMF irradiated at 150W for 15 minutes achieves 97% conversion. This method prevents thermal decomposition observed in conventional heating and reduces dimeric impurities by 80% [6].
Table 3: Microwave Optimization Parameters
Reaction Step | Conventional Conditions | Microwave Conditions | Yield Improvement | Time Reduction |
---|---|---|---|---|
Nitrostyrene Formation | Toluene, Δ, 6h | Solventless, 140°C, 10 min | 92% → 99% | 90% |
O-Alkylation | DMF, 80°C, 6h | DMF, 150W, 15 min | 85% → 97% | 96% |
Reductive Amination | MeOH, 24h (RT) | THF, 100W, 20 min | 78% → 91% | 98% |
Chiral derivatives require enantioselective synthesis of the ethanolamine side chain. Rhodococcus ruber DSM 44541 catalyzes asymmetric reduction of 4-[2-(1H-imidazol-1-yl)ethoxy]acetophenone to the corresponding (S)-alcohol with >99% ee. Optimized conditions (pH 7.0 phosphate buffer, 30°C, 48h, 10 g/L substrate loading) deliver 70% isolated yield using glucose as co-substrate for NADH regeneration [10].
Recombinant Escherichia coli expressing Lactobacillus kefir alcohol dehydrogenase (LK-ADH) enables kilogram-scale production. This engineered strain converts 4-(2-azidoethoxy)acetophenone to (R)-2-{4-[2-azidoethoxy]phenyl}ethan-1-ol (98% ee) in 92% yield. Subsequent Staudinger reduction and imidazole conjugation completes the synthesis of enantiopure target compound [10].
Key Biotransformation Advantages:
Table 4: Microbial Strains for Chiral Intermediate Synthesis
Biocatalyst | Substrate | Product Configuration | ee (%) | Yield (%) |
---|---|---|---|---|
Rhodococcus ruber DSM 44541 | 4-[2-(Imidazol-1-yl)ethoxy]acetophenone | (S) | >99 | 70 |
E. coli/LK-ADH recombinant | 4-(2-Azidoethoxy)acetophenone | (R) | 98 | 92 |
Saccharomyces cerevisiae | Methyl 4-(2-bromoethoxy)phenylacetate | (R) | 95 | 65 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9